molecular formula C22H34N2O3S B12514868 2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid CAS No. 805323-87-9

2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid

Cat. No.: B12514868
CAS No.: 805323-87-9
M. Wt: 406.6 g/mol
InChI Key: HNGVGIYOLLACCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid is an organic compound with the molecular formula C22H34N2O3S It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tetradecanoylcarbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with tetradecanoyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetradecanoylcarbamothioyl group is replaced by other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to cell lysis and death. Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: A simpler derivative of benzoic acid with an amino group at the ortho position.

    4-Aminobenzoic acid:

    2-[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid: A structurally similar compound with a sulfanyl group instead of a benzoic acid moiety.

Uniqueness

2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid is unique due to its specific tetradecanoylcarbamothioyl group, which imparts distinct chemical and biological properties This group enhances the compound’s lipophilicity, making it more effective in interacting with lipid membranes and hydrophobic environments

Properties

CAS No.

805323-87-9

Molecular Formula

C22H34N2O3S

Molecular Weight

406.6 g/mol

IUPAC Name

2-(tetradecanoylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C22H34N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(25)24-22(28)23-19-16-14-13-15-18(19)21(26)27/h13-16H,2-12,17H2,1H3,(H,26,27)(H2,23,24,25,28)

InChI Key

HNGVGIYOLLACCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(=S)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.